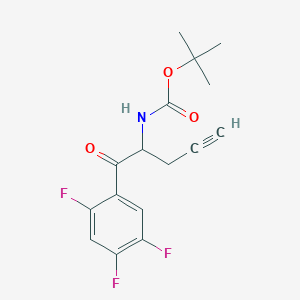

Tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate

Description

Tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate (CAS: 1844874-07-2) is a carbamate-protected intermediate widely used in pharmaceutical synthesis. Its structure features a 2,4,5-trifluorophenyl group, a pent-4-yn backbone, and a tert-butyl carbamate protecting group. This compound is critical in multistep organic syntheses, particularly for constructing bioactive molecules targeting metabolic or enzymatic pathways .

Properties

Molecular Formula |

C16H16F3NO3 |

|---|---|

Molecular Weight |

327.30 g/mol |

IUPAC Name |

tert-butyl N-[1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl]carbamate |

InChI |

InChI=1S/C16H16F3NO3/c1-5-6-13(20-15(22)23-16(2,3)4)14(21)9-7-11(18)12(19)8-10(9)17/h1,7-8,13H,6H2,2-4H3,(H,20,22) |

InChI Key |

WMYOPYINOMPHGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)C1=CC(=C(C=C1F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl carbamate with an appropriate alkyne and trifluorophenyl derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the carbamate moiety may participate in covalent bonding with target proteins. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The compound’s uniqueness lies in its trifluorophenyl substituent and alkyne moiety. Below is a comparative analysis with similar carbamate derivatives:

Key Observations:

Trifluorophenyl vs. Phenyl Groups: The 2,4,5-trifluorophenyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs like the phenyl derivative in .

Alkyne Functionality : The pent-4-yn chain in the target compound may facilitate click chemistry or cross-coupling reactions , a feature absent in saturated analogs like N-Boc-Sitagliptin .

Triazolopyrazine-Containing Derivatives : Compounds such as CAS 2088771-62-2 () and N-Boc-Sitagliptin () incorporate heterocyclic triazolopyrazine rings, which are linked to kinase inhibition or antidiabetic activity. The target compound lacks this motif, limiting its direct pharmacological relevance but highlighting its role as a precursor .

Biological Activity

Tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate, with the CAS number 1844874-07-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on available research findings.

The molecular formula for tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate is , with a molecular weight of 327.3 g/mol. Key physical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆F₃NO₃ |

| Molecular Weight | 327.3 g/mol |

| CAS Number | 1844874-07-2 |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Synthesis

The synthesis of tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate trifluorophenyl precursors under controlled conditions. While specific experimental details remain sparse in the literature, similar compounds have been synthesized using methods such as:

- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques.

- Functional Group Transformations : Modifying existing functional groups to introduce the trifluorophenyl moiety.

Research indicates that compounds containing trifluoromethyl groups exhibit unique interactions with biological targets due to their electron-withdrawing nature. This can enhance binding affinity to various receptors and enzymes.

Anticancer Activity

Studies have suggested that compounds similar to tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate may exhibit anticancer properties. For instance:

- In vitro studies demonstrate that related carbamate derivatives can inhibit cancer cell proliferation through apoptosis induction.

Antimicrobial Properties

Preliminary investigations into related structures indicate potential antimicrobial activity against various pathogens. The trifluoromethyl group may contribute to increased lipophilicity, enhancing membrane penetration.

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted on a series of carbamate derivatives showed that those with trifluoromethyl substitutions exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF7 and A549). The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Antimicrobial Testing

In a comparative analysis of various carbamates, including tert-butyl derivatives, it was found that certain compounds displayed notable activity against Gram-positive bacteria. The structure–activity relationship indicated that the presence of fluorine atoms enhanced antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.